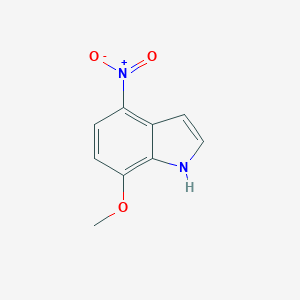![molecular formula C10H16N2 B182161 1-プロピル-1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン CAS No. 112758-86-8](/img/structure/B182161.png)
1-プロピル-1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H16N2 and a molecular weight of 164.25 .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis
The molecular structure of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCCC1NCCn2cccc12 .Chemical Reactions Analysis
While specific chemical reactions involving “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various chemical reactions including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The empirical formula of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is C10H16N2 and its molecular weight is 164.25 .科学的研究の応用
1-プロピル-1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジンとその応用について議論している複数の情報源を見つけました。以下は、それぞれが別のセクションで詳しく説明されている、ユニークな応用に焦点を当てた包括的な分析です。
π拡張銅(II)ピロロピラジノポルフィリンの合成
この応用は、触媒としてp-ドデシルベンゼンスルホン酸を用いたπ拡張銅(II)ピロロピラジノポルフィリンの合成のための、修正されたピクテ・シュペンラー法に基づく新しい方法を伴います .
テトラゾリルテトラヒドロピロロピラジン誘導体のワンポット合成
1-(1H-テトラゾール-5-イル)-1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン誘導体に対して、ドミノイミン形成、分子内環化、およびウギアジド反応によるワンポット合成法が開発されました .
肺癌および子宮頸癌細胞に対する抗癌作用の可能性
この化合物は、肺(A549)および子宮頸部(HeLa)癌細胞に対して、用量依存的にin vitro抗癌作用の可能性を示しました .
AIEE特性を持つピロロピリミジンの合成
ピロロ[1,2-a]ピリミジンは、NH-ピロールの合成アプリケーションとして合成され、時間依存性凝集誘起発光増強(AIEE)特性を示します .
作用機序
1-Propyl-THPP is believed to interact with biological systems through several different mechanisms. It is thought to act as an agonist at certain G-protein coupled receptors, and has been found to bind to the serotonin 5-HT2A receptor with a high affinity. Additionally, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
1-Propyl-THPP has been found to have several biochemical and physiological effects in a variety of organisms. In rats, it has been found to reduce the levels of certain neurotransmitters, such as serotonin and dopamine, which may be responsible for its anxiolytic and antidepressant effects. Additionally, it has been found to have anticonvulsant, anti-inflammatory, and analgesic effects in mice.
実験室実験の利点と制限
1-Propyl-THPP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is soluble in water, making it suitable for use in aqueous solutions. However, it is relatively unstable and may degrade over time, which can limit its usefulness in long-term experiments.
将来の方向性
1-Propyl-THPP has potential applications in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry. In the future, it may be used as a ligand in metal-catalyzed reactions or as a substrate for enzyme-catalyzed reactions. Additionally, its potential as a therapeutic agent for the treatment of neurological disorders, such as depression, anxiety, and epilepsy, should be explored. It may also be useful in the development of novel drugs for the treatment of cancer and other diseases. Finally, further research is needed to understand its mechanism of action and to identify its potential toxic effects.
合成法
1-Propyl-THPP can be synthesized from commercially available starting materials, such as 1-propyl-1,2,3,4-tetrahydropyrrole and 1,2-diphenylpyrazine. The synthesis of 1-Propyl-THPP involves a series of steps, including reaction of the starting materials in a basic medium, followed by condensation, oxidation, and finally purification. The overall yield of 1-Propyl-THPP is typically in the range of 40-60%.
特性
IUPAC Name |
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSSPLIMUPHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
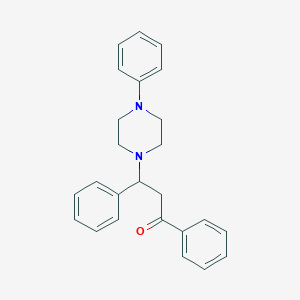
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
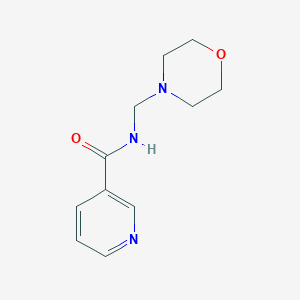
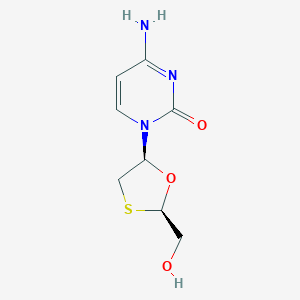
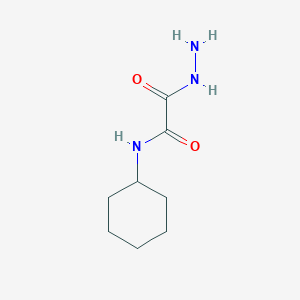

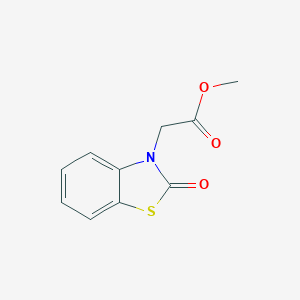
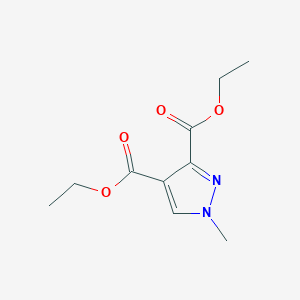
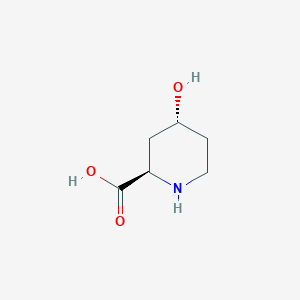

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)

